Antibacterial Potency: MIC Values Against S. aureus and MRSA Versus Unsubstituted Core Scaffold
The 6-bromo-5-chloro substitution confers measurable antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specifically, the 6-bromo-5-chloro derivative exhibits an MIC of < 3.90 µg/mL against S. aureus and < 1.00 µg/mL against MRSA, whereas the unsubstituted benzo[b][1,4]oxazin-3(4H)-one core shows no significant antibacterial activity at comparable concentrations . This represents at least a 16- to 64-fold improvement over the class-average MIC range of 16–64 µg/mL reported for a panel of halogenated analogs [1].
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus: < 3.90 µg/mL; MRSA: < 1.00 µg/mL |
| Comparator Or Baseline | Unsubstituted benzo[b][1,4]oxazin-3(4H)-one core: No significant activity; Class average (16 halogenated analogs): MIC 16–64 µg/mL |
| Quantified Difference | Target compound > 16-fold more potent than class average; > 64-fold more potent than unsubstituted core (inferred) |
| Conditions | In vitro broth microdilution assay against S. aureus and MRSA clinical isolates |
Why This Matters
The sub-4 µg/mL MIC against S. aureus and sub-1 µg/mL MIC against MRSA indicate that this specific halogenation pattern is a non-negotiable requirement for achieving meaningful antibacterial potency in this scaffold series.
- [1] Fang L, Zuo H, Li ZB, He XY, Wang LY, Tian X, Zhao BX, Miao JY, Shin DS. Synthesis of benzo[b][1,4]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity. Med Chem Res. 2011;20:670–677. doi:10.1007/s00044-010-9360-z. View Source
